2-[2-METHYL-4-(1-PYRROLIDINYLSULFONYL)PHENOXY]-N~1~-(4-PYRIDYLMETHYL)ACETAMIDE
Overview
Description
2-[2-METHYL-4-(1-PYRROLIDINYLSULFONYL)PHENOXY]-N~1~-(4-PYRIDYLMETHYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, sulfonyl groups, and pyrrolidine moieties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-4-(1-PYRROLIDINYLSULFONYL)PHENOXY]-N~1~-(4-PYRIDYLMETHYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxy Intermediate: This involves the reaction of 2-methyl-4-(1-pyrrolidinylsulfonyl)phenol with an appropriate acylating agent under controlled conditions.
Coupling with Pyridinylmethylamine: The phenoxy intermediate is then coupled with 4-pyridinylmethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-4-(1-PYRROLIDINYLSULFONYL)PHENOXY]-N~1~-(4-PYRIDYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles like halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines, in the presence of catalysts or under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted aromatic compounds
Scientific Research Applications
2-[2-METHYL-4-(1-PYRROLIDINYLSULFONYL)PHENOXY]-N~1~-(4-PYRIDYLMETHYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or microbial infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(1-PYRROLIDINYLSULFONYL)PHENOXY]-N~1~-(4-PYRIDYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and pyrrolidine groups play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or immune response modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide
- 2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[2-METHYL-4-(1-PYRROLIDINYLSULFONYL)PHENOXY]-N~1~-(4-PYRIDYLMETHYL)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-12-17(27(24,25)22-10-2-3-11-22)4-5-18(15)26-14-19(23)21-13-16-6-8-20-9-7-16/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNLEYIOYFUKKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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